![molecular formula C8H19O3PS B14415843 Diethyl [1-(methylsulfanyl)propyl]phosphonate CAS No. 82989-33-1](/img/structure/B14415843.png)
Diethyl [1-(methylsulfanyl)propyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(methylsulfanyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C8H19O3PS. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to an organic moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)propyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of diethyl phosphite with 1-bromo-3-(methylthio)propane under reflux conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(methylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom yields diethyl [1-(methylsulfinyl)propyl]phosphonate or diethyl [1-(methylsulfonyl)propyl]phosphonate.
Substitution: Substitution reactions can produce a variety of phosphonate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(methylsulfanyl)propyl]phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the phosphonate group can enhance the bioavailability of active pharmaceutical ingredients.
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Wirkmechanismus
The mechanism of action of diethyl [1-(methylsulfanyl)propyl]phosphonate involves its interaction with biological targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The sulfur atom in the methylsulfanyl group can also participate in redox reactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [1-(methylthio)propyl]phosphonate
- Diethyl [1-(methylsulfinyl)propyl]phosphonate
- Diethyl [1-(methylsulfonyl)propyl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)propyl]phosphonate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its oxidized counterparts. The compound’s ability to undergo both oxidation and substitution reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
82989-33-1 |
|---|---|
Molekularformel |
C8H19O3PS |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-methylsulfanylpropane |
InChI |
InChI=1S/C8H19O3PS/c1-5-8(13-4)12(9,10-6-2)11-7-3/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
YPFPXHRPUKZPIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(P(=O)(OCC)OCC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
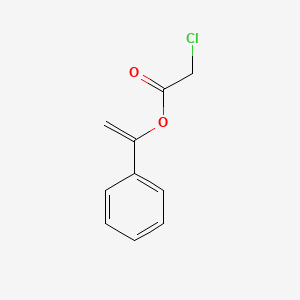
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
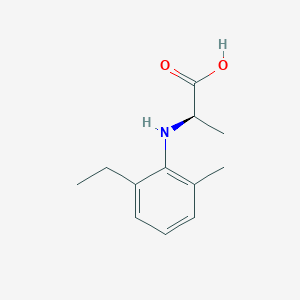
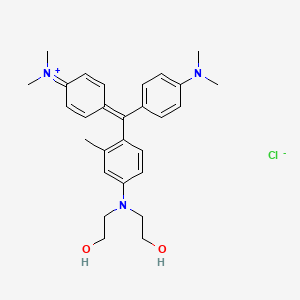
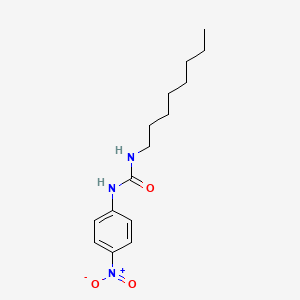
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
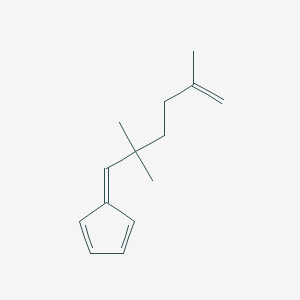
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
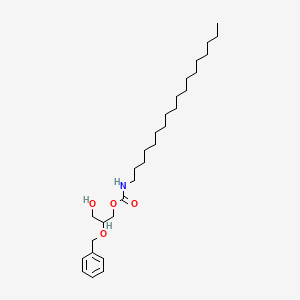
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
